molecular formula C26H26ClN3O B12752561 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride CAS No. 85008-88-4

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride

Cat. No.: B12752561
CAS No.: 85008-88-4
M. Wt: 432.0 g/mol
InChI Key: LPMSOCSXUUWQGS-UHFFFAOYSA-N
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Description

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O This compound is known for its unique structural features, which include a dibenzazepine core fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzazepine core, followed by the introduction of the isoxazole ring and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dibenzazepine derivatives: These compounds share the dibenzazepine core but may lack the isoxazole ring.

    Isoxazole derivatives: These compounds contain the isoxazole ring but may have different core structures.

    Tricyclic antidepressants: These compounds have a similar tricyclic structure but different functional groups and pharmacological profiles.

Uniqueness

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to its combination of the dibenzazepine core and isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

85008-88-4

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C26H25N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16H,10,17-18H2,1-2H3;1H

InChI Key

LPMSOCSXUUWQGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl

Origin of Product

United States

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